5-Hexynenitrile
Overview
Description
5-Hexynenitrile is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be used in the synthesis of various organic compounds .
Mode of Action
5-Hexynenitrile is involved in the synthesis of annelated symmetric and asymmetric 3,3′-disubstituted 2,2′-bipyridines by cobalt (I)-catalyzed [2+2+2] cycloadditions with 1,3-diynes . This suggests that it interacts with its targets through a cycloaddition reaction, which is a chemical reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity .
Biochemical Pathways
It has been used in a base-catalyzed cycloisomerization process to efficiently synthesize 3-cyano-4,5-dihydro-1h-pyrroles . This suggests that it may play a role in the formation of pyrrole rings, which are key components of many biologically active substances.
Pharmacokinetics
Its physical properties such as boiling point (115-117 °c), density (0889 g/mL at 25 °C), and its liquid form suggest that it could have specific pharmacokinetic properties
Result of Action
Its use in the synthesis of 3,3′-disubstituted 2,2′-bipyridines and 3-cyano-4,5-dihydro-1h-pyrroles suggests that it may contribute to the formation of these compounds, which could have various effects depending on their specific structures and properties .
Properties
IUPAC Name |
hex-5-ynenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h1H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYKFLLRVPPISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164187 | |
Record name | 5-Hexynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14918-21-9 | |
Record name | 5-Hexynenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14918-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexynenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hexynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hexynenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different conformations 5-Hexynenitrile can adopt and how does this relate to its energy?
A1: this compound exhibits conformational flexibility due to rotations around its single bonds. Quantum mechanical calculations at the HF and MP2 levels of theory, using both double-zeta and triple-zeta basis sets, reveal five possible conformers: anti–anti (AA), anti–gauche (AG), gauche–anti (GA), gauche–gauche (GG trans), and gauche–gauche′ (GG′ cis) []. Interestingly, the calculations predict that the GG trans conformer is the most energetically favorable []. This stability order is supported by a model suggesting an attractive electrostatic interaction between the π-electron density of the triple bond and the closest hydrogen on the next-nearest-neighbor carbon [].
Q2: Has the microwave spectrum of this compound been studied, and if so, what does it tell us?
A2: Yes, microwave spectroscopy studies have identified three distinct conformers of this compound: AA, AG, and GA []. While the GG conformers (both cis and trans) are predicted to exist, they haven't been experimentally observed through microwave spectroscopy [].
Q3: Can this compound be used as a building block for synthesizing other compounds, particularly in the context of polymers?
A3: Yes, this compound can act as a monomer in copolymerization reactions. For instance, it can copolymerize with acetylene to produce novel cyclooctatetraene derivatives, expanding the possibilities for creating polymers with tailored properties [].
Q4: How does this compound interact with transition metals, and are there any notable applications?
A4: this compound can act as a ligand in transition metal complexes. One example involves its use in the synthesis of photolabile ruthenium polypyridyl crosslinkers, specifically Ru(biq)2(this compound)2 and Ru(bpy)2(this compound)2 []. These complexes are incorporated into PEG-based hydrogels and can be selectively degraded using different wavelengths of visible light (orange and blue) []. This property makes them promising candidates for applications in controlled release and responsive materials.
Q5: Can this compound be used in catalytic reactions, and if so, are there any examples?
A5: While this compound itself might not be catalytically active, it can be incorporated into catalytic systems. For example, a modified Cp*Ru complex containing a maleimide group was covalently linked to a cysteine residue of a protein (FhuA) []. This artificial metalloprotein successfully catalyzed the alkene-alkyne coupling reaction between 3-butenol and this compound, demonstrating a potential for biocatalytic applications [].
Q6: What analytical techniques are commonly used to characterize and study this compound?
A6: Several analytical techniques are useful for characterizing this compound. Gas chromatography, coupled with selective self-ion/molecule reactions and tandem mass spectrometry (GC-SSIMR-MS/MS), enables rapid isomer differentiation []. This technique is particularly valuable as it can distinguish this compound from other isomers within minutes []. Additionally, microwave spectroscopy provides valuable information about the conformational landscape of the molecule []. Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and characterize chemical bonds []. Finally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure and dynamics of the molecule.
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